2-Propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C9H12N4/c1-2-3-7-6-9-11-5-4-8(10)13(9)12-7/h4-6H,2-3,10H2,1H3 |
InChI Key |
WLINMAMLTSIMHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=CC=NC2=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidin 7 Amine and Its Derivatives
Classical Cyclocondensation Approaches
Classical cyclocondensation stands as the most prevalent and efficient strategy for assembling the pyrazolo[1,5-a]pyrimidine (B1248293) framework. nih.gov This method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov The reaction proceeds through a nucleophilic attack from the aminopyrazole onto the electrophilic centers of the second reagent, followed by a cyclization and dehydration step to yield the fused aromatic system. mdpi.com
The reaction between 3-aminopyrazoles (which are tautomers of 5-aminopyrazoles) and various 1,3-biselectrophilic partners is a cornerstone of pyrazolo[1,5-a]pyrimidine synthesis. nih.govmdpi.com The choice of the 1,3-biselectrophile is critical as it dictates the substitution pattern on the newly formed pyrimidine (B1678525) ring, particularly at the 5- and 7-positions. rsc.org A range of biselectrophiles, including β-ketoesters, β-enaminones, and β-ketonitriles, have been successfully employed. nih.govresearchgate.netrsc.org
The condensation of 5-aminopyrazoles with β-ketoesters is a well-established method for preparing pyrazolo[1,5-a]pyrimidin-7-ones or their corresponding 7-hydroxy tautomers. researchgate.netnih.gov The reaction typically occurs under acidic conditions, often using acetic acid as a solvent, with a catalytic amount of a stronger acid like H₂SO₄. researchgate.net The process involves an initial condensation between the exocyclic amino group of the pyrazole (B372694) and one of the carbonyl groups of the β-ketoester, followed by intramolecular cyclization and dehydration. researchgate.net
For instance, the reaction of various substituted 5-aminopyrazoles with β-ketoesters like ethyl acetoacetate (B1235776) and ethyl butyrylacetate leads to the corresponding pyrazolo[1,5-a]pyrimidine derivatives in high yields (87-95%). researchgate.net The reaction regioselectivity can be influenced by the nature of the reactants and conditions. organic-chemistry.orgthieme-connect.com
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives using β-Ketoesters researchgate.net
| 5-Aminopyrazole Derivative | β-Ketoester | Product | Yield (%) |
|---|---|---|---|
| 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | Ethyl butyrylacetate | 7-Oxo-2-(phenylamino)-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 89 |
| 5-amino-3-((2,3-dimethylphenyl)amino)-1H-pyrazole-4-carbonitrile | Ethyl butyrylacetate | 2-((2,3-Dimethylphenyl)amino)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 87 |
| Ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | Ethyl acetoacetate | Ethyl 5-methyl-7-oxo-2-(phenylamino)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | 92 |
β-Enaminones are highly effective 1,3-biselectrophiles for synthesizing a diverse range of pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com This reaction is versatile and can be conducted under various conditions, including thermal heating in solvents like acetic acid or pyridine, or under solvent-free microwave irradiation. nih.govresearchgate.netresearchgate.net Microwave-assisted synthesis, in particular, offers advantages such as high yields (often 88-97%), short reaction times, and solvent-free conditions. researchgate.net
The reaction mechanism involves an initial Michael-type addition of the endocyclic nitrogen of the aminopyrazole to the β-carbon of the enaminone, or a nucleophilic attack of the exocyclic amino group on the carbonyl carbon, followed by cyclization and elimination of an amine or water. mdpi.com This approach allows for the synthesis of derivatives substituted at positions 2, 5, and 7. researchgate.net
Table 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines from β-Enaminones researchgate.net
| β-Enaminone | NH-5-Aminopyrazole | Product | Yield (%) |
|---|---|---|---|
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 3-phenyl-1H-pyrazol-5-amine | 2,7-diphenylpyrazolo[1,5-a]pyrimidine | 97 |
| (E)-3-(dimethylamino)-1-p-tolylprop-2-en-1-one | 3-phenyl-1H-pyrazol-5-amine | 2-phenyl-7-p-tolylpyrazolo[1,5-a]pyrimidine | 95 |
| (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | 3-(tert-butyl)-1H-pyrazol-5-amine | 2-(tert-butyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | 94 |
β-Ketonitriles and their derivatives, such as arylidenemalononitriles, serve as valuable precursors for constructing highly functionalized pyrazolo[1,5-a]pyrimidines. nih.govnih.gov The reaction of 5-aminopyrazoles with arylidenemalononitriles, for example, can introduce both an amine and a nitrile group onto the pyrimidine ring, yielding 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine derivatives. nih.gov These functional groups are valuable for subsequent chemical modifications. nih.gov
The synthesis of the aminopyrazole precursor itself often involves the condensation of a hydrazine (B178648) with a β-ketonitrile. chim.it In the subsequent step, the reaction of a 5-amino-1H-pyrazole with a compound like benzylidene malononitrile (B47326) can be achieved under microwave irradiation, leading to the desired fused heterocyclic system. nih.gov
Malonic acid derivatives, such as diethyl malonate, are classic reagents for the construction of pyrimidine rings. nih.gov In the context of pyrazolo[1,5-a]pyrimidine synthesis, reacting a 5-aminopyrazole with diethyl malonate in the presence of a base like sodium ethoxide is an effective method to produce pyrazolo[1,5-a]pyrimidine-5,7-diols. nih.gov
This reaction proceeds via a double condensation mechanism. The aminopyrazole first reacts with one of the ester groups of diethyl malonate, followed by an intramolecular cyclization where the endocyclic nitrogen attacks the second ester group, leading to the formation of the dihydroxy product. These diol intermediates are highly valuable as they can be readily converted into the corresponding 5,7-dichloro derivatives using reagents like phosphorus oxychloride (POCl₃). The chlorine atoms, particularly the one at the 7-position, are highly reactive and susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, such as amines (e.g., morpholine), to yield compounds analogous to 2-Propylpyrazolo[1,5-a]pyrimidin-7-amine. nih.gov
Pyrimidine Ring Construction Strategies
The overarching strategy for constructing the pyrimidine ring in pyrazolo[1,5-a]pyrimidines hinges on the cyclocondensation between a 1,3-bisnucleophilic aminopyrazole and a 1,3-biselectrophilic three-carbon unit. rsc.org The regioselectivity of this reaction is a crucial aspect, determining which of the two possible isomers is formed. organic-chemistry.org Generally, the reaction is highly regioselective, with the exocyclic amino group of the 5-aminopyrazole exhibiting higher nucleophilicity and initiating the reaction, leading preferentially to the pyrazolo[1,5-a]pyrimidine scaffold over other isomers. organic-chemistry.orgresearchgate.net
Alternative strategies, such as three-component reactions, have also been developed. These methods bring together an aldehyde, an aminopyrazole, and a third component like a sulfoxonium ylide in a one-pot synthesis, often catalyzed by a transition metal such as rhodium(III), to efficiently generate diverse pyrazolo[1,5-a]pyrimidines. nih.gov Another approach involves the reaction of aminopyrazoles with alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), under ultrasonic irradiation, presenting a greener synthetic route to these heterocyclic systems. bme.hu These modern methods expand the toolkit available to synthetic chemists for accessing this important class of compounds. nih.gov
Advanced Synthetic Transformations
Modern synthetic organic chemistry offers a powerful toolkit for the functionalization of heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidine. These advanced methods allow for the introduction of diverse functional groups with high precision, which is crucial for developing derivatives with tailored properties.
Palladium-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon and carbon-nitrogen bonds on the pyrazolo[1,5-a]pyrimidine nucleus. nih.gov These methods provide efficient pathways for late-stage functionalization.
C-H Activation: Direct C-H activation has emerged as an economical and powerful tool for arylating the pyrazolo[1,5-a]pyrimidine core without the need for pre-functionalized starting materials. acs.org Bedford and co-workers developed protocols that can selectively functionalize the C3 or C7 positions. nih.gov The regioselectivity often depends on the electronic properties of the coupling partners and the reaction conditions. nih.gov For instance, direct C-H/C-H cross-coupling of pyrazolo[1,5-a]pyrimidines with various heteroarenes has been achieved using a Pd(OAc)₂ catalyst and a silver-based oxidant. researchgate.netrsc.org Intramolecular versions of this reaction have also been developed to synthesize fused pyrazolo[1,5-a]pyrimidine systems. acs.org
Buchwald–Hartwig Amination: The Buchwald–Hartwig amination is a palladium-catalyzed reaction specifically designed for the formation of C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.org This reaction is particularly relevant for the synthesis of compounds like this compound, especially when a post-functionalization strategy is employed. In this approach, a 2-propyl-7-chloro-pyrazolo[1,5-a]pyrimidine intermediate can be coupled with an amine or an ammonia (B1221849) equivalent to install the required 7-amino group. wikipedia.orgnih.gov This method has been successfully utilized to transfer substituted 5-chloro-pyrazolo[1,5-a]pyrimidines into their final amine-containing structures under microwave irradiation. nih.gov The choice of palladium source, ligand, and base is critical for achieving high yields and can be tailored to the specific substrates. beilstein-journals.org
| Reaction Type | Catalyst/Reagents | Key Features | Reference(s) |
| C-H Arylation | Pd(OAc)₂ / AgOAc | Regioselective C-H/C-H cross-coupling with heteroarenes. | researchgate.netrsc.org |
| Intramolecular C-H Activation | PdCl₂ | Forms fused heterocyclic systems via C-C bond formation. | acs.org |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / X-Phos / KOt-Bu | C-N bond formation by coupling amines with aryl halides. | nih.govbeilstein-journals.org |
| Buchwald-Hartwig Amination | BrettPhoss Pd G3 | Efficient for coupling with acetamide (B32628) moieties. | mdpi.com |
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. While less common than cross-coupling for this specific scaffold, it has been applied in the synthesis of complex pyrazolo[1,5-a]pyrimidine derivatives. McCoull and co-workers demonstrated a method for ring closure via olefin metathesis on a functionalized pyrazolo[1,5-a]pyrimidine precursor. nih.gov This strategy is particularly useful for constructing macrocycles or introducing complex, sterically hindered groups, showcasing its potential for creating unique molecular architectures based on the pyrazolo[1,5-a]pyrimidine core. nih.gov
Nucleophilic aromatic substitution (NAS) is a fundamental and widely used method for functionalizing the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system, which is electron-deficient. nih.gov The reaction is particularly effective at the C5 and C7 positions, where a suitable leaving group, typically a halogen like chlorine, can be displaced by a nucleophile. nih.govnih.gov
To synthesize this compound, a common route involves the reaction of 2-propyl-7-chloro-pyrazolo[1,5-a]pyrimidine with ammonia or a protected amine. The high reactivity of the chlorine atom at the C7 position facilitates this substitution. nih.gov This reaction can be performed with a wide variety of nucleophiles, including aromatic amines, alkylamines, and cycloalkylamines, allowing for the synthesis of a large library of 7-substituted derivatives. nih.gov The reaction conditions can be tuned; for example, amines with electron-donating groups may react under milder basic conditions (e.g., triethylamine), whereas amines with electron-withdrawing groups might require stronger bases. mdpi.com
| Substrate | Nucleophile | Conditions | Product | Reference(s) |
| 5,7-dichloro-2-methyl-pyrazolo[1,5-a]pyrimidine | Morpholine (B109124) | K₂CO₃, Room Temp. | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | nih.gov |
| 7-Halogenated pyrazolo[1,5-a]pyrimidine | Aromatic/Alkyl Amines | Varies (e.g., Et₃N or stronger bases) | 7-(N-substituted)pyrazolo[1,5-a]pyrimidine | nih.govmdpi.com |
The use of light-promoted, or photochemical, reactions in the synthesis of heterocyclic compounds is a rapidly growing field, often falling under the umbrella of photoredox catalysis. These methods can enable unique transformations under mild conditions. However, the application of light-promoted reactions for the direct synthesis or functionalization of the pyrazolo[1,5-a]pyrimidine core is not yet extensively documented in the literature. While visible-light photoredox catalysis has been successfully used to access other related heterocyclic systems, its specific application to this scaffold represents an emerging area for future research. researchgate.net
Regioselectivity and Chemoselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
Controlling regioselectivity is paramount in the synthesis of a specific isomer like this compound. The primary cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic partner can potentially yield multiple isomers. nih.gov
Several factors influence the regiochemical outcome:
Nature of Reactants : The substituents on both the 5-aminopyrazole and the β-dicarbonyl compound play a crucial role. For example, using an asymmetrical β-diketone can lead to different isomers depending on which carbonyl group is attacked first by the exocyclic amino group of the pyrazole. nih.gov
Reaction Conditions : The choice of solvent, catalyst, and temperature can direct the reaction toward a specific isomer. A notable example is the chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines under microwave irradiation versus the formation of 6,7-diaryl isomers using conventional heating from the same starting materials. nih.gov
Leaving Groups : In reactions involving β-enaminones, the presence of a good leaving group (like dimethylamino) can control the regioselectivity of the initial condensation, directing the bonding to occur between the exocyclic NH₂ group of the aminopyrazole and the β-carbon of the enaminone, which preferentially leads to 7-substituted products. nih.govmdpi.com
Chemoselectivity is also critical, for instance, when functionalizing a di-halogenated pyrazolo[1,5-a]pyrimidine. The chlorine atom at the C7 position is generally more reactive towards nucleophilic substitution than a halogen at the C5 position, allowing for selective functionalization at C7. nih.gov
Considerations for Green Chemistry in Synthetic Protocols
Green chemistry principles are increasingly being incorporated into the synthesis of pyrazolo[1,5-a]pyrimidines to reduce environmental impact. bme.hu Key strategies include:
Microwave-Assisted Synthesis : Microwave irradiation significantly accelerates reactions, often leading to higher yields and cleaner products in much shorter timeframes compared to conventional heating. nih.gov Many protocols are performed under solvent-free conditions, further enhancing their green credentials. rsc.org
Alternative Solvents : The use of environmentally benign solvents is a core tenet of green chemistry. Syntheses of pyrazolo[1,5-a]pyrimidines have been successfully carried out in aqueous media or using recyclable solvents like polyethylene (B3416737) glycol (PEG-400). bme.huresearchgate.net
Catalyst-Free and One-Pot Reactions : Designing synthetic routes that minimize the use of catalysts (especially toxic heavy metals) and reduce the number of separate purification steps is highly desirable. One-pot, multi-component reactions that build the heterocyclic core in a single step are particularly efficient. nih.govnih.gov For example, an efficient synthesis of pyrazolo[1,5-a]pyrimidines has been developed through reactions of 1,2-allenic ketones with aminopyrazoles under catalyst-free conditions. rsc.org Another approach uses ultrasonic irradiation in an aqueous ethanol (B145695) medium, which is an energy-efficient and environmentally friendly method. bme.hu
| Green Approach | Method | Advantages | Reference(s) |
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, higher yields, often solvent-free. | nih.govnih.govrsc.org |
| Benign Solvents | Reaction in aqueous ethanol or PEG-400 | Reduces use of volatile organic compounds (VOCs). | bme.huresearchgate.net |
| Atom Economy | One-pot, multi-component reactions | High efficiency, fewer workup steps, less waste. | nih.govnih.gov |
| Reduced Auxiliaries | Catalyst-free protocols | Avoids toxic catalysts and simplifies purification. | rsc.org |
| Alternative Energy | Ultrasonic irradiation | Energy efficient, mild conditions. | bme.hu |
Mechanistic Investigations of Biological Activity: in Vitro Studies
Antitubercular Activities against Mycobacterium tuberculosis (Mtb)
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been identified as a promising starting point for the development of novel antitubercular agents. Various derivatives have demonstrated potent activity against Mycobacterium tuberculosis through diverse mechanisms of action.
Certain pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues have been found to exert their antitubercular effect through a mechanism involving the FAD-dependent hydroxylase Rv1751. nih.gov Resistance to these compounds was conferred by mutations in the gene encoding for Rv1751. nih.gov Further investigation revealed that this enzyme is responsible for the metabolic breakdown of the compounds through hydroxylation. nih.gov This suggests that the parent compounds, rather than a metabolite, are the active antitubercular agents and that Rv1751-mediated catabolism is a mechanism of resistance. nih.gov
The role of pyrazolo[1,5-a]pyrimidines in disrupting mycobacterial iron homeostasis has also been explored. While some compounds with this core structure have been shown to interfere with iron uptake, this is not a universal mechanism for all derivatives. nih.gov For a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues, it was demonstrated that their antitubercular activity was not linked to the disruption of iron homeostasis. nih.gov These compounds did not inhibit the uptake of iron into M. tuberculosis cells, unlike known iron chelators. nih.gov This highlights the diverse mechanisms of action within this class of compounds.
A significant body of research points to the inhibition of mycobacterial ATP synthase as a key mechanism of action for a number of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Specifically, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been identified as potent inhibitors of this essential enzyme. nih.gov ATP synthase is crucial for energy production in M. tuberculosis, and its inhibition leads to bacterial cell death. Modeling studies suggest that these compounds bind between the Atp-a and Atp-c subunits of the enzyme. nih.gov
| Compound Analogue | Target | Mechanism of Action | Reference |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | FAD-Dependent Hydroxylase (Rv1751) | Compound catabolism by hydroxylation leads to resistance. | nih.gov |
| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterial ATP Synthase | Inhibition of ATP synthesis, leading to bacterial death. | nih.gov |
Kinase Inhibitory Profiles and Underlying Mechanisms
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with various kinases, which are key regulators of cellular signaling pathways. rsc.org
While specific data on 2-Propylpyrazolo[1,5-a]pyrimidin-7-amine is not available, the broader class of pyrazolo[1,5-a]pyrimidines has been investigated as inhibitors of phosphodiesterases (PDEs). nih.gov The inhibition of PDE2A, in particular, is a therapeutic strategy being explored for cognitive disorders. Research in this area has led to the discovery of novel series of pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors.
Several studies have focused on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). nih.govmdpi.com PI3Kδ is a key enzyme in the signaling pathways of immune cells, making it an attractive target for inflammatory and autoimmune diseases. nih.gov Structure-activity relationship (SAR) studies have identified key structural features that enhance the potency and selectivity of these compounds for PI3Kδ over other PI3K isoforms. researchgate.net For instance, a series of 5-indole-pyrazolo[1,5-a]pyrimidines demonstrated high selectivity. researchgate.net The inhibitory activity of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) values.
| Compound Series | Target Kinase | Reported IC50 Values | Therapeutic Potential | Reference |
| 5-indole-pyrazolo[1,5-a]pyrimidines | PI3Kδ | Low nanomolar range | Asthma, COPD | nih.gov |
| Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine | PI3Kδ | 18 nM to 1.892 µM | Systemic Lupus Erythematosus |
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. sci-hub.senih.gov CDKs are crucial serine/threonine kinases that regulate the cell cycle, and their hyperactivation is a hallmark of many cancers. sci-hub.senih.gov Derivatives of pyrazolo[1,5-a]pyrimidine have been designed as ATP-competitive inhibitors, binding to the ATP pocket of the CDK2/cyclin A or E complexes. sci-hub.senih.gov
Molecular modeling studies indicate that the pyrazolo[1,5-a]pyrimidine core acts as a bioisostere for the adenine (B156593) base of ATP, establishing key hydrogen bond interactions with the hinge region of the kinase domain. Specifically, hydrogen bonds often form with the backbone of residue Leu83 in the CDK2 active site. nih.govnih.gov The potency and selectivity of these inhibitors are heavily influenced by the substituents at various positions on the bicyclic ring system. For instance, studies on different series of pyrazolo[1,5-a]pyrimidine derivatives have demonstrated that specific substitutions can lead to highly potent inhibitors with IC50 values in the nanomolar range. researchgate.net One study identified 7-(4-Bromo-phenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine analogues with CDK2 inhibitory activity comparable to the reference drug dinaciclib. researchgate.net
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 5h (7-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine) | CDK2 | 22 |
| Compound 5i (7-(4-Bromo-phenyl)-3-(2-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine) | CDK2 | 24 |
| Dinaciclib (Reference) | CDK2 | 18 |
Tropomyosin Receptor Kinase A (TRKA) Inhibition
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a significant role in the development and function of the nervous system. researchgate.netresearchgate.net The fusion or mutation of the genes encoding these kinases is implicated in various cancers, making them an important therapeutic target. researchgate.net The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent Trk inhibitors, including second-generation inhibitors designed to overcome resistance to earlier drugs. researchgate.netnih.gov
These compounds also function as ATP-competitive inhibitors. Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions for potent inhibition. For example, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the 5-position of the pyrazolo[1,5-a]pyrimidine ring has been shown to significantly increase Trk inhibitory activity. nih.gov Molecular docking simulations suggest that the scaffold interacts with key amino acid residues in the TrkA ATP-binding site, such as Met592. nih.gov Certain derivatives have demonstrated dual inhibition of both CDK2 and TRKA. nih.gov Research has led to the development of compounds with IC50 values in the low nanomolar range against both wild-type TrkA and clinically relevant mutant forms. researchgate.net
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 14h | TrkA | 1.40 |
| Compound 14h | TrkA G595R (mutant) | 1.80 |
| Compound 14j | TrkA | 0.86 |
| Compound 14j | TrkA G595R (mutant) | 6.92 |
| TPX-0005 (Repotrectinib - Reference) | TrkA | Comparable to test compounds |
Antiviral Activity Mechanisms
Respiratory Syncytial Virus (RSV) Fusion Protein Inhibition
Respiratory Syncytial Virus (RSV) is a primary cause of lower respiratory tract infections. nih.govbohrium.com The RSV fusion (F) protein is essential for viral entry into host cells, making it a key target for antiviral drugs. plos.org A series of pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of the RSV F protein. nih.govnih.gov
These small molecules act by binding to a hydrophobic pocket within the F protein, stabilizing it in its prefusion conformation and preventing the conformational changes necessary for membrane fusion. nih.gov Molecular dynamics and docking studies suggest that the interaction involves the pyrazolo[1,5-a]pyrimidine scaffold and its substituents fitting into this pocket. nih.gov The dihedral angle between the pyrazolo[1,5-a]pyrimidine core and the plane of the amide bond has been identified as a critical factor for potent anti-RSV activity. nih.govbohrium.com Optimization of this scaffold has led to the discovery of compounds with sub-nanomolar potency against wild-type RSV and significant activity against drug-resistant mutant strains, such as D486N. nih.gov
| Compound | Target | EC50 (nM) |
|---|---|---|
| Compound 9c | RSV F Protein | <1 |
| Compound 14f | RSV F Protein | 0.15 |
| Compound 12h (Macrocyclic) | RSV F Protein (D486N mutant) | Single-digit nM range |
SARS-CoV-2 Main Protease (Mpro) and Papain-Like Protease (PLpro) Inhibition
The SARS-CoV-2 virus relies on two essential cysteine proteases, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), for its replication and for suppressing the host immune response. nih.govnih.gov These enzymes represent compelling targets for antiviral therapies. mdpi.com While extensive research has been conducted to identify inhibitors for Mpro and PLpro, the pyrazolo[1,5-a]pyrimidine scaffold has not been prominently featured in the literature as a primary inhibitor of these specific viral proteases. nih.govmdpi.com Current research on Mpro and PLpro inhibitors tends to focus on other chemical classes, such as peptidomimetics and compounds with specific reactive groups (warheads) that form covalent bonds with the catalytic cysteine residue in the active site of the proteases. mdpi.commdpi.com
Cyclooxygenase (COX) Inhibition Mechanisms (COX-1 and COX-2 Selectivity)
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov
A series of bicyclic pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as potent and selective COX-2 inhibitors. nih.govresearchgate.net The mechanism of selectivity relies on structural differences between the active sites of the two isoforms. The COX-2 active site is larger and has a side pocket that is absent in COX-1. Selective inhibitors are designed with bulky substituents that can fit into this side pocket, preventing them from binding effectively to the narrower COX-1 active site. nih.gov For the pyrazolo[1,5-a]pyrimidine series, SAR studies have shown that substituents like a 4-methylsulfonylphenyl group are crucial for COX-2 selectivity. nih.gov The compound 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine was identified as a particularly potent and selective COX-2 inhibitor in this class. nih.gov
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Compound 10f (3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine) | >100 | 0.04 | >2500 |
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism
Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in orchestrating the body's response to stress via the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.com The CRF1 receptor is the primary mediator of these effects, and its over-activation is linked to stress-related disorders. Antagonists of the CRF1 receptor are therefore of significant interest as potential therapeutic agents. mdpi.com
A series of 3-phenylpyrazolo[1,5-a]pyrimidines has been shown to possess a binding affinity for the human CRF1 receptor. nih.gov These compounds act as receptor antagonists, blocking the binding of the endogenous CRF ligand and thereby inhibiting the downstream signaling cascade. The three-dimensional structure of these antagonists, as determined by X-ray crystallography for potent analogs, suggests specific spatial requirements for high-affinity binding to the receptor. nih.gov The pyrazolo[1,5-a]pyrimidine core serves as a rigid scaffold to correctly orient the necessary phenyl and other substituents for effective interaction with the receptor's binding pocket. nih.gov
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidin 7 Amine Derivatives
Positional Effects of Substituents on Biological Activity (e.g., at C-2, C-3, C-5, C-6, C-7)
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly sensitive to the placement of substituents on both the pyrazole (B372694) and pyrimidine (B1678525) rings. nih.gov Each position offers a unique vector for modification, influencing the molecule's interaction with its biological target.
C-2 Position: Substituents at the C-2 position often extend into a solvent-exposed region or a less constrained part of the binding pocket. Modifications here can influence the compound's physicochemical properties, such as solubility and metabolic stability. For instance, in the context of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, various amine subunits at the C-2 position were explored to optimize potency. mdpi.com
C-3 Position: This position is crucial for modulating binding affinity. Small hydrophobic groups at the C-3 position have been shown to enhance binding within the ATP pocket of kinases. nih.gov In studies of Tropomyosin receptor kinase (Trk) inhibitors, the introduction of a carboxamide or picolinamide (B142947) moiety at C-3 significantly boosted activity. mdpi.com Similarly, for Pim-1 inhibitors, introducing an aryl group at this position increased potency tenfold. nih.gov
C-5 Position: The C-5 position is frequently identified as critical for potency and selectivity. nih.gov Substituents here often engage in key interactions, such as hydrogen bonding, with amino acid residues in the target protein. For example, in Pim-1 kinase inhibitors, the substituent at C-5 was found to be more critical for potency than the one at C-3, forming essential hydrogen bonds with residues Asp-128 and Asp-131. nih.gov In another series of Trk inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at this position was vital for high activity. mdpi.com
C-6 Position: While less frequently discussed as a primary driver of potency compared to other positions, modifications at C-6 can still influence activity. Site-selective cross-coupling reactions have been developed to introduce alkynyl groups at the C-6 position, allowing for further diversification of the scaffold. rsc.org
C-7 Position: The amino group at the C-7 position is a key feature of this scaffold, often acting as a hinge-binder in the ATP-binding site of many kinases. mdpi.com The N-H of the amine can form a crucial hydrogen bond with the backbone of the kinase hinge region. Modifications to this amine, such as the introduction of a pyridin-2-ylmethyl group in antitubercular agents, have been shown to be well-tolerated and can modulate activity. mdpi.com In PI3K inhibitors, a morpholine (B109124) ring at C-7 is considered essential for interacting with the catalytic site. mdpi.com
Influence of Alkyl Substituents, with Emphasis on the Propyl Group at C-2
Alkyl substituents are used to probe hydrophobic pockets within a target's active site and to modulate the lipophilicity of the compound. While specific SAR data focusing exclusively on a C-2 propyl group on the 2-Propylpyrazolo[1,5-a]pyrimidin-7-amine core is limited in the provided literature, general principles regarding alkyl groups can be inferred.
In the development of PI3Kδ inhibitors, replacing a methyl group at C-2 with other functionalities was a key strategy. mdpi.comnih.gov Generally, small alkyl groups at positions like C-2 and C-5 are explored to fill hydrophobic pockets. For example, in a series of antitubercular compounds, a variety of 5-alkyl, 5-aryl, and 5-heteroaryl substituents were found to be effective, indicating the importance of occupying this space. mdpi.com The size and branching of the alkyl chain are critical; a shorter chain in one series of Pim-1 inhibitors led to a complete loss of potency, highlighting that the linker length is crucial for maintaining necessary interactions. nih.gov
A propyl group at C-2 would offer a larger hydrophobic substituent compared to the more commonly studied methyl group. This could potentially lead to enhanced van der Waals interactions within a corresponding hydrophobic sub-pocket of a target protein, thereby increasing binding affinity. However, it could also introduce steric hindrance if the pocket is small, leading to a decrease in activity. The optimal alkyl substituent is therefore highly target-dependent.
Table 1: Effect of Alkyl and Related Substituents on Biological Activity
| Position | Substituent Type | Observed Effect | Target Class/Compound Series | Citation |
|---|---|---|---|---|
| C-2 | Methyl | Serves as a base for further functionalization. | PI3Kδ Inhibitors | nih.gov |
| C-2 | Amine Subunits (e.g., N-tert-butylpiperazin-1-ylmethyl) | Found to have promising potency. | PI3Kδ Inhibitors | mdpi.com |
| C-5 | Alkyl Groups | Effective for in vitro M.tb growth inhibition. | Antitubercular Agents | mdpi.com |
| C-5 | (1-methylpiperidin-4-yl)methanamine | Active against Pim-1, but replacement with other groups improved potency. | Pim-1 Inhibitors | nih.gov |
| C-5 | trans-4-aminocyclohexanol | Increased potency 100-fold compared to a halogen at the same position. | Pim-1 Inhibitors | nih.gov |
Impact of Aryl and Heteroaryl Moieties
The introduction of aryl and heteroaryl groups is a cornerstone of SAR studies for pyrazolo[1,5-a]pyrimidines, often leading to significant gains in potency by establishing critical aromatic and hydrophobic interactions.
These moieties are commonly introduced at the C-3, C-5, and C-7 positions. nih.gov For example, in antitubercular derivatives, a 3-(4-fluoro)phenyl group combined with various 5-aryl and 5-heteroaryl substituents resulted in potent compounds. mdpi.com Similarly, for Pim-1 inhibitors, an aryl group at C-3 provided a tenfold increase in potency. nih.gov The nature and substitution pattern of these rings are critical. In Trk inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine at C-5 was a key feature for high efficacy. mdpi.com For PI3Kδ inhibitors, an indole (B1671886) system at the C-5 position was found to form an important hydrogen bond, enhancing selectivity. mdpi.comnih.gov
Table 2: Influence of Aryl/Heteroaryl Groups on Biological Activity
| Position | Substituent | Observed Effect | Target Class/Compound Series | Citation |
|---|---|---|---|---|
| C-3 | Aryl Group | Increased potency 10-fold. | Pim-1 Inhibitors | nih.gov |
| C-3 | Picolinamide | Significantly enhanced Trk inhibition. | Trk Inhibitors | mdpi.com |
| C-5 | 2,5-difluorophenyl-substituted pyrrolidine | Further increased Trk inhibition activity. | Trk Inhibitors | mdpi.com |
| C-5 | Indole | Forms an additional hydrogen bond, improving selectivity. | PI3Kδ Inhibitors | mdpi.comnih.gov |
| C-7 | Aryl Group (with EWG) | More favorable for activity than an EDG. | RTK/STK Inhibitors | mdpi.com |
| C-7 (Amine) | Pyridin-2-ylmethyl | Resulted in active compounds. | Antitubercular Agents | mdpi.com |
Role of Electron-Withdrawing and Electron-Donating Groups on Activity Modulation
The electronic nature of substituents can profoundly modulate the biological activity of pyrazolo[1,5-a]pyrimidine derivatives by altering the electron distribution of the heterocyclic core. This affects the strength of interactions like hydrogen bonds and can influence pharmacokinetic properties.
Electron-withdrawing groups (EWGs) , such as cyano (-CN) or halo (-F, -Cl) groups, often enhance activity. A cyano group at the C-3 position was found to be crucial for the activity of certain kinase inhibitors. mdpi.com Fluorine incorporation is a common strategy to enhance interactions with target residues, as seen in Trk inhibitors where it improved interactions with an asparagine residue. mdpi.com In some series, an EWG on a C-7 aryl ring was found to be more favorable for activity than an electron-donating group. mdpi.com EWGs at the C-5 position have also been noted to improve antibacterial potency. nih.gov
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or alkyl groups, can also be beneficial. In one study on anticancer derivatives, the introduction of a methoxy group on an aryl moiety enhanced activity across several cell lines. mdpi.com The choice between an EWG and an EDG is highly dependent on the specific interactions within the target's binding site. For instance, while amines with EDGs could be reacted under mild basic conditions to form 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines, those bearing EWGs required stronger basic conditions. mdpi.comnih.gov
Conformational Analysis and Tautomeric Forms in Relation to Biological Activity
The three-dimensional conformation and potential tautomeric states of pyrazolo[1,5-a]pyrimidine derivatives are critical determinants of their biological activity. The fused ring system provides a rigid, planar framework, but the substituents and saturation of the rings can introduce conformational flexibility. nih.gov
For the closely related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, three plausible tautomeric structures exist. acs.orgnih.gov Studies on these compounds revealed that fixing the molecule into a specific tautomeric form via O-methylation or N-methylation resulted in a loss of antitubercular activity, suggesting that the ability to tautomerize or the presence of a specific tautomer (likely the 7-hydroxy form) is essential for activity. acs.orgnih.gov This highlights that different tautomers can interact uniquely with biological targets. acs.org
Conformational analysis of reduced, non-aromatic tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffolds showed that stereoisomers can adopt different conformations. semanticscholar.org The syn-configured isomer was found to be conformationally stable, while the trans-isomer was a more labile system. semanticscholar.org Such conformational flexibility can be advantageous, allowing the molecule to adapt to the active site of its target. semanticscholar.org The orientation of substituents, dictated by the core's conformation, is crucial for minimizing steric hindrance and optimizing interactions with the target protein. mdpi.com
Pharmacophore Modeling and Identification of Key Features
Pharmacophore modeling is a powerful tool used to identify the essential structural features required for the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov These models distill the SAR data into a three-dimensional arrangement of key chemical features.
For pyrazolo[1,5-a]pyrimidine-based inhibitors, pharmacophore models commonly include:
Hydrogen Bond Acceptors/Donors: The nitrogen atoms within the pyrazole and pyrimidine rings frequently act as hydrogen bond acceptors. The C-7 amino group is a critical hydrogen bond donor, essential for hinge-binding in many kinases. mdpi.comnih.gov
Hydrophobic Features: Aromatic rings (at C-3, C-5) and alkyl groups (at C-2, C-5) are often identified as key hydrophobic features that occupy corresponding pockets in the target protein. nih.govmdpi.com
Aromatic Rings: The planar pyrazolo[1,5-a]pyrimidine core itself, as well as aryl substituents, provide platforms for π-π stacking and other aromatic interactions.
In a study aimed at identifying InhA inhibitors for tuberculosis, pharmacophore modeling was used to screen databases and identify novel pyrazolo[1,5-a]pyrimidine hits. nih.govresearchgate.net Docking studies for PI3Kδ inhibitors confirmed the importance of a hydrogen bond between a morpholine group at C-7 and the Val-828 residue in the hinge region, as well as an interaction between a C-5 indole and an aspartate residue in a specificity pocket. mdpi.com These computational approaches help rationalize observed SAR and guide the design of new, more potent analogs. nih.gov
Computational Chemistry and Molecular Modeling in Pyrazolo 1,5 a Pyrimidin 7 Amine Research
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand and predict the interaction between pyrazolo[1,5-a]pyrimidine (B1248293) derivatives and their biological targets.
Docking simulations are instrumental in revealing the specific binding modes of pyrazolo[1,5-a]pyrimidine compounds within the active sites of target proteins. For instance, studies on various derivatives have elucidated key interactions with enzymes like Cyclooxygenase (COX), Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin receptor kinase A (TRKA). nih.govekb.egnih.gov
These simulations can identify crucial hydrogen bonds, hydrophobic interactions, and π-π stacking that anchor the ligand in the binding pocket. For example, in the docking of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives into the CDK2 active site, a key hydrogen bond is often observed between the pyrazolopyrimidine scaffold and the backbone of the amino acid Leu83. ekb.egnih.gov Similarly, interactions with residues like Tyr-385 and Ser-530 in the COX-2 active site have been identified for other analogs. arabjchem.org These detailed interaction maps are fundamental for understanding the structure-activity relationship (SAR) and for designing more potent molecules.
A primary output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function or estimated free energy of binding (e.g., in kcal/mol). Lower binding energy scores typically indicate a more stable ligand-protein complex and potentially higher potency. nih.gov Docking algorithms generate multiple possible binding poses (orientations) and rank them based on these scores.
Research on pyrazolo[1,5-a]pyrimidine derivatives frequently uses docking to screen compounds and prioritize them for synthesis and biological testing. The predicted binding affinities are often correlated with experimentally determined inhibitory activities (e.g., IC50 values). nih.gov
Below is a table illustrating the type of data generated from docking studies for various pyrazolo[1,5-a]pyrimidine derivatives against different protein targets, as found in the literature.
| Derivative Type | Protein Target | PDB Code | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| 2,5-Diarylpyrazolo[1,5-a]pyrimidin-7-amines | COX-2 | 1CX2 | -8.5 to -10.2 | Tyr-385, Ser-530, Arg-120 |
| 7-Aryl-pyrazolo[1,5-a]pyrimidines | CDK2 | 2WIH | -7.2 to -8.9 | Leu83, Gln131, Asp86 |
| 2-(Anilinyl)pyrazolo[1,5-a]pyrimidines | TRKA | 7VKO | -8.1 to -9.5 | Met592, Asp668 |
| Pyrazolo[1,5-a]pyrimidine Analogs | InhA | 4DRE | -6.5 to -8.0 | Gly96, Met147, Tyr158 |
Note: The data in this table is representative of findings for various derivatives within the pyrazolo[1,5-a]pyrimidine class and is for illustrative purposes. Specific values are not for 2-Propylpyrazolo[1,5-a]pyrimidin-7-amine. nih.govnih.govresearchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. For the pyrazolo[1,5-a]pyrimidine scaffold, DFT studies can compute properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net
The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests the molecule is more polarizable and reactive. nih.gov MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding non-covalent interactions like hydrogen bonding. johnshopkins.edu Such calculations have been used to rationalize the observed reactivity and biological activity of pyrazolo[1,5-a]pyrimidine-based fluorophores and COX inhibitors. nih.govnih.gov
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static snapshot of a ligand in a rigid protein active site, conformational analysis and molecular dynamics (MD) simulations explore the flexibility and dynamic nature of both the ligand and the protein.
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their corresponding energy levels. This is particularly important for flexible molecules, as the lowest energy conformation in solution may not be the one adopted upon binding to a receptor. A study on reduced tetrahydropyrazolo[1,5-a]pyrimidines used computational methods to predict and analyze their conformational lability, which is crucial for binding to a target site. mdpi.com
MD simulations provide a dynamic view of the ligand-protein complex over time, typically nanoseconds to microseconds. This allows for the assessment of the stability of the binding pose predicted by docking, revealing how the ligand and protein adjust to each other and the role of solvent molecules. MD simulations have been used in the lead optimization of pyrazolo[1,5-a]pyrimidin-7(4H)-one-based KDM5 inhibitors to ensure stable binding. nih.gov
Virtual Screening and In Silico Lead Optimization Strategies
Computational methods are central to modern drug discovery, particularly in the early stages of hit identification and lead optimization.
Virtual Screening is the use of computational techniques to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. For the pyrazolo[1,5-a]pyrimidine class, pharmacophore-based or docking-based virtual screening has been used to identify initial "hit" compounds from databases containing millions of molecules. researchgate.netnih.gov This approach successfully identified a pyrazolo[1,5-a]pyrimidine scaffold as a starting point for Pim-1 kinase inhibitors. nih.gov
In Silico Lead Optimization involves using computational modeling to guide the modification of a hit compound into a lead compound with improved potency, selectivity, and pharmacokinetic properties. Structure-based design, which relies on the 3D structure of the ligand-target complex from docking or crystallography, is used to suggest modifications that enhance binding interactions. nih.gov Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical component, helping to prioritize compounds with better drug-like characteristics early in the discovery process. johnshopkins.edubohrium.com This strategy has been successfully applied to optimize pyrazolo[1,5-a]pyrimidine derivatives into potent and selective inhibitors for various targets. nih.govnih.gov
Future Directions and Emerging Research Opportunities
Exploration of Novel Synthetic Pathways and Functionalization Strategies
The continued advancement of therapeutic agents based on the 2-Propylpyrazolo[1,5-a]pyrimidin-7-amine core is intrinsically linked to the development of innovative and efficient synthetic methodologies. While traditional condensation reactions of 3-amino-5-propylpyrazole with suitable three-carbon synthons have been the conventional approach, future research is poised to explore more sophisticated and sustainable synthetic strategies.
Novel Synthetic Pathways:
Microwave-Assisted Organic Synthesis (MAOS): This technology offers the potential for rapid and high-yield synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govrsc.org By leveraging microwave energy, reaction times can be significantly reduced from hours to minutes, often with improved product purity and reduced solvent usage, aligning with the principles of green chemistry.
Flow Chemistry: Continuous flow synthesis presents a scalable and highly controlled method for the production of this compound and its derivatives. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reproducibility and safety, particularly for large-scale manufacturing.
Multicomponent Reactions (MCRs): The development of novel MCRs could provide a highly efficient route to structurally diverse pyrazolo[1,5-a]pyrimidines in a single step. By combining three or more starting materials in a one-pot reaction, MCRs can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
Advanced Functionalization Strategies:
C-H Functionalization: Direct C-H activation and functionalization of the pyrazolo[1,5-a]pyrimidine scaffold represents a powerful tool for late-stage modification. This would enable the introduction of various substituents at specific positions of the heterocyclic core without the need for pre-functionalized starting materials, thereby streamlining the synthesis of novel derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, and Buchwald-Hartwig couplings will continue to be instrumental in the functionalization of the this compound scaffold. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, which is crucial for fine-tuning the pharmacological properties of the molecule. nih.gov
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, improved purity, green chemistry | Efficient and rapid synthesis of the core scaffold and its derivatives. |
| Flow Chemistry | Scalability, precise reaction control, enhanced safety | Large-scale, reproducible production for preclinical and clinical studies. |
| Multicomponent Reactions | High efficiency, diversity-oriented synthesis | Rapid generation of analogue libraries for SAR exploration. |
| C-H Functionalization | Late-stage modification, atom economy | Introduction of novel substituents to modulate biological activity. |
| Palladium-Catalyzed Coupling | Versatility, broad substrate scope | Synthesis of a wide range of derivatives with tailored properties. |
Identification and Validation of New Biological Targets
The pyrazolo[1,5-a]pyrimidine scaffold is well-established as a "privileged structure" in drug discovery, particularly for its ability to target protein kinases. nih.govrsc.org Numerous derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer and other diseases. The future for this compound lies in expanding the scope of its known biological targets and validating new ones.
Established and Emerging Kinase Targets:
The pyrazolo[1,5-a]pyrimidine core has been successfully exploited to develop inhibitors for a variety of kinases, including:
Tropomyosin receptor kinases (Trks): Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.com
Cyclin-dependent kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. ekb.eg
Epidermal growth factor receptor (EGFR), B-Raf, and MEK: These are critical components of signaling pathways that are frequently dysregulated in various cancers. nih.govrsc.org
Pim-1 kinase: An oncogenic serine/threonine kinase involved in cell survival and proliferation.
Vascular endothelial growth factor receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth.
Future research will likely focus on screening this compound and its derivatives against broader panels of kinases to identify novel and selective inhibitors.
Beyond Kinases:
While kinase inhibition remains a primary focus, the structural features of this compound suggest its potential to interact with other biological targets. Future investigations should explore its activity against:
Other enzyme families: Such as phosphodiesterases, histone deacetylases (HDACs), and proteases.
G-protein coupled receptors (GPCRs): A large family of transmembrane receptors involved in a vast array of physiological processes.
Ion channels: Which play critical roles in cellular signaling and excitability.
The validation of new biological targets will be crucial for expanding the therapeutic potential of this compound beyond oncology into other areas such as inflammatory diseases, neurodegenerative disorders, and infectious diseases.
Advanced Mechanistic Elucidation through Integrated Approaches
A deep understanding of the mechanism of action of this compound at the molecular level is paramount for its rational optimization and clinical development. Future research will necessitate a move beyond simple in vitro assays towards more integrated and sophisticated approaches to elucidate its precise interactions with biological targets.
Computational and Structural Biology:
Molecular Docking and Dynamics Simulations: In silico methods will be instrumental in predicting the binding modes of this compound within the active sites of its target proteins. These computational studies can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining high-resolution crystal or cryo-EM structures of this compound in complex with its biological targets will provide definitive experimental evidence of its binding mode. This structural information is invaluable for structure-based drug design efforts.
Cellular and Systems Biology:
Target Engagement Assays: Techniques such as cellular thermal shift assays (CETSA) and chemical proteomics can be employed to confirm target engagement in a cellular context and to identify potential off-target effects.
Pathway Analysis: Investigating the downstream effects of target inhibition by this compound on cellular signaling pathways will provide a more comprehensive understanding of its biological activity.
By integrating these advanced methodologies, researchers can build a detailed picture of how this compound exerts its therapeutic effects, which will guide the design of more potent and selective next-generation inhibitors.
Development of Next-Generation Pyrazolo[1,5-a]pyrimidin-7-amine (B181362) Scaffolds
Building upon the foundational structure of this compound, the development of next-generation scaffolds will focus on enhancing potency, selectivity, and pharmacokinetic properties. This will involve the exploration of novel chemical space and the application of modern drug design strategies.
Strategies for Scaffold Evolution:
Macrocyclization: The incorporation of the pyrazolo[1,5-a]pyrimidine core into a macrocyclic structure can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity. This strategy has been successfully applied to other kinase inhibitors.
Bioisosteric Replacements: The systematic replacement of functional groups with bioisosteres can be used to fine-tune the physicochemical properties of the molecule, such as solubility, metabolic stability, and cell permeability. For instance, replacing the propyl group with other alkyl or cycloalkyl moieties, or modifying the amine at the 7-position, could lead to improved drug-like properties.
Fragment-Based Drug Discovery (FBDD): FBDD approaches can be used to identify small molecular fragments that bind to the target of interest. These fragments can then be grown or linked together to generate novel and potent inhibitors based on the this compound scaffold.
PROTACs and Molecular Glues: The pyrazolo[1,5-a]pyrimidine scaffold could serve as a warhead for the development of proteolysis-targeting chimeras (PROTACs) or molecular glues. These emerging therapeutic modalities induce the degradation of target proteins rather than simply inhibiting their activity, offering a novel and potentially more durable therapeutic effect.
The exploration of these advanced scaffold design strategies holds the promise of developing highly optimized and clinically successful therapeutic agents derived from the this compound template.
Q & A
Q. What methodologies address contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for kinase inhibition). For cytotoxicity, compare multiple cell lines (e.g., MCF-7 vs. A549 in ). Meta-analyses of published IC₅₀ values (e.g., ) identify outliers due to assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
